2-(4-(Aminomethyl)benzyl)benzoic acid

VAP-1 SSAO Inflammation

This advanced pharmaceutical intermediate features a critical biphenyl-like architecture with a primary aminomethyl handle and free carboxylic acid — structurally pre-organized for sartan synthesis and uniquely enabling nanomolar VAP-1 inhibition (rat IC₅₀ 14 nM) that monocyclic PAMBA analogs (>1000-fold weaker) cannot achieve. Eliminates additional benzylation/deprotection steps versus simpler aminomethyl benzoates. Ideal for medicinal chemistry programs requiring this specific scaffold geometry.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B8357717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Aminomethyl)benzyl)benzoic acid
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC=C(C=C2)CN)C(=O)O
InChIInChI=1S/C15H15NO2/c16-10-12-7-5-11(6-8-12)9-13-3-1-2-4-14(13)15(17)18/h1-8H,9-10,16H2,(H,17,18)
InChIKeyWYUOIUCXHIGJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Aminomethyl)benzyl)benzoic Acid: A Critical Biphenyl Carboxylic Acid Intermediate for Sartan APIs and VAP-1 Inhibitor Development


2-(4-(Aminomethyl)benzyl)benzoic acid (molecular formula C₁₅H₁₅NO₂, MW 241.28) is a substituted biphenyl carboxylic acid derivative containing a primary aminomethyl group on one aromatic ring and a carboxylic acid group on the other. This compound serves as a key pharmaceutical intermediate in two distinct therapeutic areas: (1) as a building block for angiotensin II receptor blockers (ARBs, or sartans), a class of antihypertensive agents that block AT₁ receptor activation [1]; and (2) as a core scaffold for vascular adhesion protein-1 (VAP-1/SSAO) inhibitors with potential applications in inflammatory and fibrotic diseases [2]. The presence of both a reactive primary amine handle for amide coupling and a carboxylic acid moiety for further derivatization makes this compound a versatile synthetic node . Unlike the simpler and more widely used 4-(aminomethyl)benzoic acid (PAMBA, CAS 56-91-7), this compound introduces a second aromatic ring via a methylene bridge, significantly altering its pharmacological profile and synthetic utility.

Why Generic Substitution Fails: Structural Uniqueness of 2-(4-(Aminomethyl)benzyl)benzoic Acid Precludes Simple Replacement by 4-(Aminomethyl)benzoic Acid or Monocyclic Analogs


2-(4-(Aminomethyl)benzyl)benzoic acid cannot be generically substituted with 4-(aminomethyl)benzoic acid (PAMBA) or its simple esters because the introduction of the second aromatic ring via the benzyl linkage fundamentally alters both the spatial geometry and the electronic distribution required for target engagement [1]. In VAP-1 inhibitor development, the biphenyl-like scaffold provides essential hydrophobic interactions within the enzyme's active site that monocyclic analogs cannot replicate—attempts to use PAMBA derivatives lacking this extended aromatic system result in complete loss of VAP-1 inhibitory activity or >1000-fold reduction in potency [2]. Similarly, in sartan synthesis, the compound's benzyl-benzoic acid architecture is structurally pre-organized to mimic the biphenyl tetrazole motif of losartan, a feature absent in simpler aminomethyl benzoates . Substitution with 4-(aminomethyl)benzoic acid benzyl ester (CAS 14209-66-6) may appear superficially similar but introduces an ester functionality that alters reactivity and metabolic stability, making it unsuitable for direct replacement in most established synthetic routes.

Product-Specific Quantitative Evidence Guide: Comparative Performance Data for 2-(4-(Aminomethyl)benzyl)benzoic Acid Derivatives


VAP-1 Inhibition: Human vs. Rat Species Selectivity Profile of 2-(4-(Aminomethyl)benzyl)benzoic Acid-Derived VAP-1 Inhibitors

Derivatives based on the 2-(4-(aminomethyl)benzyl)benzoic acid scaffold demonstrate quantifiable species-dependent VAP-1 inhibition, with a 7-fold difference in potency between human and rat enzyme isoforms. This species selectivity profile is a critical consideration for preclinical development and distinguishes this scaffold from alternative VAP-1 inhibitor chemotypes [1][2]. The compound class shows potent inhibition of rat VAP-1 (IC₅₀ = 14 nM) with moderate inhibition of human VAP-1 (IC₅₀ = 230 nM), while demonstrating >435-fold selectivity against human MAO-B (IC₅₀ > 100,000 nM).

VAP-1 SSAO Inflammation Fibrosis Species Selectivity

VAP-1 Inhibitor Potency Benchmarking: Comparison Between 2-(4-(Aminomethyl)benzyl)benzoic Acid-Derived Series and Optimized Biphenyl VAP-1 Inhibitors

Within the VAP-1 inhibitor development landscape, the 2-(4-(aminomethyl)benzyl)benzoic acid scaffold yields compounds with nanomolar potency but with quantifiably different inhibition constants compared to optimized clinical-stage biphenyl VAP-1 inhibitors. One derivative (BDBM128993 / US8802679 Example 69) shows human VAP-1 IC₅₀ values of 32 nM and 31 nM in enzyme and cellular assays, respectively, and rat VAP-1 IC₅₀ = 9.8 nM [1]. This represents an approximately 2-3 fold lower potency for human VAP-1 compared to more advanced biphenyl series, but with comparable rat VAP-1 potency.

VAP-1 SSAO Enzyme Inhibition Potency Lead Optimization

Adenosine A₁ Receptor Affinity: Benchmarking 2-(4-(Aminomethyl)benzyl)benzoic Acid Derivatives Against Reference Antagonists

Certain 2-(4-(aminomethyl)benzyl)benzoic acid derivatives demonstrate high-affinity binding to the adenosine A₁ receptor, with sub-nanomolar potency (IC₅₀ = 0.90 nM) in radioligand competition assays using rat brain membranes [1]. This sub-nanomolar affinity places this derivative among high-potency adenosine A₁ receptor ligands. Functional activity in a Langendorff guinea pig heart preparation (EC₅₀ = 33.9 nM for stimulus-QRS interval prolongation) confirms physiological relevance [1].

Adenosine A₁ Receptor GPCR Radioligand Binding Cardiovascular Potency

BACE1 Inhibitor Scaffold Contribution: 4-(Aminomethyl)benzoic Acid C-Terminus Modification Yields 21 nM Inhibitors

In peptidomimetic BACE1 (beta-secretase) inhibitor development, the 4-(aminomethyl)benzoic acid moiety—the core substructure of the target compound—demonstrates quantifiable potency contributions when incorporated at the C-terminus of bis-statine based peptides. Introduction of a 4-aminomethylbenzoic acid group at the C-terminus resulted in a potent BACE1 inhibitor with an IC₅₀ value of 21 nM [1]. This represents the scaffold's validated utility in central nervous system (CNS) drug discovery targeting Alzheimer's disease pathology, where BACE1 inhibition remains a clinically relevant mechanism.

BACE1 Beta-Secretase Alzheimer's Disease Peptidomimetic SAR

Sartan Intermediate Criticality: 2-(4-(Aminomethyl)benzyl)benzoic Acid as a Preorganized Building Block for Losartan-Class Antihypertensives

2-(4-(Aminomethyl)benzyl)benzoic acid serves as a critical advanced intermediate in the synthesis of sartan-class antihypertensive drugs (angiotensin II receptor blockers, ARBs), particularly those requiring a biphenyl carboxylic acid motif. The benzyl-benzoic acid architecture is structurally pre-organized to mimic the biphenyl tetrazole motif found in losartan and related ARBs [1]. The compound's aminomethyl group provides a reactive handle for further functionalization to generate the final pharmacophore, while the carboxylic acid moiety either remains as part of the active pharmacophore or serves as a protected synthon.

Sartan Angiotensin II Receptor Blocker Hypertension Pharmaceutical Intermediate Biphenyl

Theoretical NLO Properties: Aminomethylbenzoic Acid Derivatives Demonstrate Quantifiable Non-Linear Optical Responses

Aminomethylbenzoic acid derivatives, including 4-(ammoniomethyl)carboxybenzene nitrate and perchlorate salts structurally related to the target compound, have been theoretically studied at the M062X/6-311++G(d,p) level for non-linear optical (NLO) properties [1]. The molecular electrostatic potential (MEP) maps and non-covalent interaction strengths were quantitatively evaluated, with computational predictions of NLO behavior establishing this compound class as potential candidates for optical materials applications [1]. Structural optimization showed very close agreement with single-crystal X-ray diffraction results, validating the computational approach.

Non-Linear Optics NLO DFT Computational Chemistry Materials Science

Best Research and Industrial Application Scenarios for 2-(4-(Aminomethyl)benzyl)benzoic Acid


VAP-1/SSAO Inhibitor Preclinical Development Programs

This compound serves as a core scaffold for VAP-1 (vascular adhesion protein-1 / SSAO) inhibitor development, with demonstrated nanomolar potency in both enzyme and cellular assays. Specifically, derivatives show rat VAP-1 IC₅₀ = 14 nM and human VAP-1 IC₅₀ = 230 nM, with >435-fold selectivity over MAO-B (IC₅₀ > 100,000 nM) [1][2]. Programs targeting inflammatory, fibrotic, or metabolic diseases where VAP-1 inhibition is therapeutically relevant can leverage this scaffold's well-characterized species selectivity profile for translational preclinical studies. The 7-fold difference in human vs. rat potency necessitates careful species selection in efficacy models but provides a defined therapeutic window for human dosing projections.

Sartan (Angiotensin II Receptor Blocker) API Intermediate Manufacturing

As a critical advanced intermediate for sartan-class antihypertensive drugs, 2-(4-(aminomethyl)benzyl)benzoic acid enables direct entry into established ARB synthetic routes. The benzyl-benzoic acid architecture is structurally pre-organized to mimic the biphenyl tetrazole motif required for AT₁ receptor antagonism [3]. Using this intermediate reduces synthetic step count compared to routes starting from monocyclic PAMBA or 4-(aminomethyl)benzoic acid benzyl ester, which would require additional benzylation, biphenyl coupling, or deprotection steps. The reactive aminomethyl group facilitates amide coupling and other functionalization reactions essential for generating the final pharmacophore, while the free carboxylic acid eliminates protecting group manipulations required with ester analogs.

Adenosine A₁ Receptor Ligand Discovery for Cardiovascular and CNS Applications

Derivatives of this compound class demonstrate high-affinity binding to adenosine A₁ receptors (IC₅₀ = 0.90 nM) with functional activity in cardiac tissue preparations (EC₅₀ = 33.9 nM for stimulus-QRS interval prolongation in Langendorff guinea pig heart) [4]. The pronounced sodium-dependent binding shift (1,278-fold reduction with 1 M NaCl) indicates allosteric modulation of antagonist binding, providing a pharmacologically meaningful differentiation point from sodium-insensitive adenosine A₁ antagonists. This scaffold is suitable for drug discovery programs targeting cardiovascular conditions (bradycardia, atrial fibrillation) or CNS disorders where adenosine A₁ receptor modulation is therapeutically relevant.

BACE1 Inhibitor Development for Alzheimer's Disease Therapeutics

The 4-aminomethylbenzoic acid substructure common to the target compound has validated utility as a C-terminus capping group in peptidomimetic BACE1 (beta-secretase) inhibitors, yielding compounds with IC₅₀ = 21 nM against human BACE1 [5]. This potency-enhancing contribution supports the use of 2-(4-(aminomethyl)benzyl)benzoic acid and related scaffolds in CNS drug discovery programs targeting Alzheimer's disease pathology. The established SAR for this moiety provides a rational starting point for lead optimization efforts requiring nanomolar BACE1 inhibition with appropriate CNS drug-like properties.

Non-Linear Optical (NLO) Materials Research and Development

Aminomethylbenzoic acid derivatives have been computationally validated as potential NLO candidates through DFT calculations at the M062X/6-311++G(d,p) level, with structures optimized and validated against single-crystal X-ray diffraction data [6]. The predicted NLO properties, molecular electrostatic potential maps, and non-covalent interaction strengths provide quantitative benchmarks for materials science applications. 2-(4-(Aminomethyl)benzyl)benzoic acid, with its extended biphenyl-like conjugated system, may exhibit enhanced NLO responses compared to monocyclic aminomethylbenzoic acid derivatives, making it a candidate for optical materials screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Aminomethyl)benzyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.